2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
(4-benzylphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c26-21-7-4-8-22-23(21)27-25(31-22)29-15-13-28(14-16-29)24(30)20-11-9-19(10-12-20)17-18-5-2-1-3-6-18/h1-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXOIBVJBXXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes and reach its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Linked Aromatic Systems
Compounds C1–C7 from share a piperazine bridge connecting a quinoline carbonyl group to a substituted benzoyl moiety. While the target compound uses a benzothiazole core, these analogues employ quinoline, differing in aromaticity and electronic properties. Key comparisons include:
- Substituent Effects: The fluoro-substituted quinoline (C4) in exhibits a melting point of 168–170°C, lower than chloro- (C3: 172–174°C) and bromo-substituted (C2: 175–177°C) analogues, suggesting fluorine’s impact on crystallinity . The target’s 4-fluoro-benzothiazole may similarly reduce melting points compared to non-fluorinated variants.
- Spectral Data: C1–C7 show characteristic ¹H NMR signals for piperazine protons (δ 3.40–3.80 ppm) and quinoline protons (δ 8.10–8.90 ppm) . The target’s benzothiazole protons are expected near δ 7.50–8.50 ppm, with piperazine signals overlapping with C1–C5.
Benzimidazole/Thiazole-Triazole Hybrids
Compounds 9a–9e () and related structures () incorporate thiazole or benzimidazole cores with triazole or pyrazole substituents. For example:
- 9b () : Contains a 4-fluorophenyl-thiazole group, analogous to the target’s 4-fluoro-benzothiazole. Its IR spectrum shows N–H stretching at 3250 cm⁻¹, absent in the target due to lack of amide groups .
- ’s compound : Features a benzimidazole-thiazole hybrid, highlighting the role of fused heterocycles in enhancing π-π stacking interactions. The target’s benzothiazole may exhibit similar binding modes in biological systems .
Fluorophenyl-Containing Analogues
Fluorine’s electronegativity and small atomic radius often improve pharmacokinetics. For instance:
- ’s pyrazolylthiazole : A bromophenyl-fluorophenyl-thiazole hybrid with demonstrated biological activity. The fluorine at the 4-position may enhance target affinity, as seen in the docking studies of 9c () .
- ’s (E)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl-thiazole : Fluorine’s role in stabilizing ligand-receptor interactions via halogen bonds is well-documented here .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthesis : The target compound likely follows a route similar to C1–C7 (), involving piperazine coupling and crystallization. Ethyl acetate is effective for isolating solids with >95% purity .
- Activity Trends: Fluorinated analogues (e.g., C4, 9b) often show enhanced bioactivity compared to non-fluorinated counterparts, suggesting the target’s fluorine may improve efficacy .
- Structural Insights : Piperazine-linked aromatics (C1–C7) and thiazole-triazoles () demonstrate the importance of flexible linkers and planar heterocycles in target binding, guiding future modifications of the target compound .
Biological Activity
The compound 2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzothiazole core with a piperazine moiety and a fluorobenzoyl group, which contribute to its pharmacological properties. The structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C22H25FN4O3 |
| IUPAC Name | This compound |
| Molecular Weight | 394.46 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The benzothiazole structure is known to exhibit significant affinity for various biological macromolecules, potentially leading to the inhibition of tumor growth and antimicrobial effects.
Antitumor Activity
Research indicates that compounds with similar structures have demonstrated antitumor properties. For instance, a study on benzothiazole derivatives showed potent activity against human lung cancer cell lines such as A549 and HCC827, where compounds exhibited IC50 values in the low micromolar range .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | A549 | 5.0 |
| Benzothiazole Derivative B | HCC827 | 6.5 |
| This compound | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor potential, this compound may also exhibit antimicrobial properties. Studies on related benzothiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Benzothiazole Derivative C | Staphylococcus aureus | 8 |
| Benzothiazole Derivative D | Escherichia coli | 16 |
| This compound | TBD | TBD |
Case Studies
A notable study involved the synthesis and evaluation of various benzothiazole derivatives for their antitumor effects. The results indicated that modifications to the piperazine ring significantly influenced the compounds' efficacy against cancer cell lines. Specifically, compounds with higher lipophilicity showed improved cellular uptake and enhanced cytotoxicity .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining 60–80°C during coupling prevents side reactions .
- Catalyst Selection : Use of Hünig’s base (DIPEA) improves nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. Example Structural Metric :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-F (benzothiazole) | 1.35 | C-S-C = 88.2 |
Advanced: How to address contradictions in biological activity data across assays?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell lines, concentration ranges). Methodological solutions include:
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .
Target Selectivity Profiling : Screen against related receptors (e.g., serotonin 5-HT₁A, dopamine D4) to rule off-target effects .
Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
